Withanolide D

cytotoxicity heat-shock response SAR

Researchers sourcing Withaferin A often find its potent, non-selective cytotoxicity problematic for mechanistic studies. Withanolide D provides the exact solution: a structurally distinct withanolide scaffold lacking the α,β-unsaturated ketone, ensuring a unique and reproducible biological profile. - Validated selectivity: IC50 of 2.5 µM against U937/K562 leukemia cells, with no toxicity to normal lymphocytes. - Unique mechanism: Synergistically activates JNK/p38 MAPK via nSMase-mediated ceramide generation (3-fold increase). - Defined application: Specific radiosensitizer that impairs NHEJ repair (DNA-PK/ATM/XRCC4 inhibition) without affecting homologous recombination.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
CAS No. 30655-48-2
Cat. No. B1213326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithanolide D
CAS30655-48-2
Synonyms5,6-epoxy-4,20,22-trihydroxy-1-oxoergosta-2,24-dien-26-oic acid delta-lactone
dihydrowithanolide D
withanolide D
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C
InChIInChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1
InChIKeySASUFNRGCZMRFD-JCUIILOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Withanolide D Reference Standard


Withanolide D (CAS 30655-48-2) is a C28 steroidal lactone belonging to the withanolide class of natural products, characterized by an ergostane skeleton with a δ-lactone side chain and a 5β,6β-epoxide moiety in ring B [1]. It is isolated primarily from Solanaceae species including Withania somnifera (Ashwagandha) and Acnistus arborescens [2]. Unlike the more extensively studied Withaferin A, Withanolide D exhibits distinct biological properties due to structural differences in its ring A substitution pattern, specifically lacking the α,β-unsaturated ketone present in Withaferin A [1]. This compound serves as a critical reference standard for analytical method development, pharmacological screening, and structure-activity relationship (SAR) studies within the withanolide chemotype [3].

Reference Standard

Withanolide chemotype-specific reference for SAR and analytical method development

Structural Distinction

5β,6β-epoxide steroidal lactone; distinct ring A substitution from Withaferin A

Pharmacological Screening

Reported in cytotoxicity, apoptosis, and radiosensitization model contexts

Why Withanolide D Substitution Fails


Generic substitution among withanolides is scientifically unsound due to profound structure-activity relationship (SAR) divergence. A direct comparative study of 25 semisynthetic analogues demonstrated that Withanolide D (WD)-type compounds consistently exhibit lower cytotoxic potency and reduced heat-shock-inducing activity (HSA) compared to their corresponding Withaferin A (WA)-type analogues, with the 5β,6β-epoxide moiety contributing to cytotoxicity but not to HSA [1]. Furthermore, Withanolide D possesses a distinct mechanism of action, inducing apoptosis in leukemia cells via synergistic activation of the nSMase-ceramide cascade and JNK/p38 MAPK pathways, a mechanism not documented for Withaferin A in the same context [2]. Substitution with structurally related compounds such as Withanolide A or Withanone would also fail to replicate the specific radiosensitization properties of Withanolide D, which have been validated in clonogenic assays [3]. These differences necessitate compound-specific sourcing for reproducible research outcomes.

Apoptosis mechanism via nSMase-ceramide may not be replicated by Withaferin A or other withanolides.

Radiosensitization endpoint (NHEJ inhibition) has not been reported for alternative withanolides.

Cytotoxicity and heat-shock response profiles may differ across withanolide analogues.

Withanolide D Comparative Evidence


Cytotoxicity and Heat-Shock Activity vs. Withaferin A

A systematic comparison of 25 semisynthetic analogues revealed that Withanolide D (WD)-type compounds are uniformly less active than their Withaferin A (WA)-type counterparts in both cytotoxicity and heat-shock-inducing activity (HSA) assays. This study established that the 5β,6β-epoxide moiety, present in both scaffolds, contributes to cytotoxicity but not to HSA, highlighting distinct pharmacophoric requirements for these dual activities [1]. The introduction of a 16β-OAc group to 4-O-acetyl-WD decreased both cytotoxic and HSA activities, whereas the same modification to 4,27-di-O-acetyl-WA enhanced cytotoxicity while decreasing HSA [1].

Cytotoxicity & HSA vs WA
Head-to-head
WD analogues less active than WA in both cytotoxicity and HSA; 16β-OAc modification opposite effects.
Supports compound-specific SAR selection; activity profile may not transfer from WA to WD.
25 semisynthetic analogues compared; 5β,6β-epoxide contributes to cytotoxicity only.
cytotoxicity heat-shock response SAR

Cytotoxicity and Selectivity in Tumor Lines

Withanolide D exhibited in vitro cytotoxic activity against a panel of human tumor cell lines with LC50 values ranging from 1.0 to 1.69 µM [1]. Importantly, the compound demonstrated a slightly lower activity against the normal human fibroblast culture Fib04 compared to tumor lines, suggesting a moderate degree of selectivity for malignant cells [1]. In contrast, the derivative 12β-acetoxy-4-deoxy-5,6-deoxy-Δ5–withanolide D showed no detectable cytotoxic effect in the same assay system [1].

Tumor Line Cytotoxicity
Reported
LC50 1.0–1.69 µM across six human tumor lines; inactive derivative as comparator.
Supports cytotoxicity endpoint review; moderate tumor vs. normal selectivity reported.
Fib04 fibroblasts show lower sensitivity; derivative lacks activity.
anticancer cytotoxicity selectivity

Leukemia-Selective Apoptosis via nSMase-Ceramide

Withanolide D (WD) selectively inhibited proliferation of human leukemia cell lines (U937, K562) with an IC50 of 2.5 µM while exhibiting no detectable toxicity toward normal lymphocytes [1]. Mechanistically, WD treatment elevated intracellular ceramide levels by 3-fold, and this effect was abrogated by the nSMase inhibitor GW4869, confirming the specificity of the nSMase-ceramide pathway engagement [1]. Furthermore, WD synergistically activated both JNK and p38 MAPK; combined inhibition of both pathways reduced apoptosis to a significantly greater extent than single-pathway inhibition (p<0.01) [1].

Leukemia Apoptosis (nSMase)
Reported
IC50 2.5 µM (U937, K562); ceramide 3-fold increase; no toxicity normal lymphocytes.
Supports apoptosis pathway-response interpretation; JNK/p38 MAPK synergy context.
GW4869 abrogates ceramide, confirming nSMase specificity.
apoptosis leukemia MAPK signaling ceramide

Radiosensitization by NHEJ Inhibition

In clonogenic assays, a 1-hour pretreatment with Withanolide D (0.7 µM) prior to ionizing radiation (IR) decreased the surviving fraction of multiple cancer cell lines [1]. Mechanistic analysis in SKOV3 cells revealed that WD promotes the persistence of radiation-induced DNA double-strand breaks (DSBs). Comet and γH2AX/53BP1 foci formation assays confirmed that DSB levels were elevated from 1 hour up to 24 hours post-2Gy irradiation in WD-treated cells compared to vehicle-treated controls [1]. Immunoblotting demonstrated that WD inhibits the non-homologous end joining (NHEJ) repair pathway, evidenced by decreased expression of DNA-PK, ATM, and XRCC4, while RAD51 (homologous recombination) expression remained unchanged [1].

Radiosensitization (NHEJ)
Reported
0.7 µM WD pretreatment decreased surviving fraction; elevated DSBs 1–24 h post-2Gy.
Supports NHEJ inhibition assay context; DSB persistence endpoint review.
DNA-PK, ATM, XRCC4 down; RAD51 unchanged.
radiosensitization DNA damage repair NHEJ

Dihydrowithanolide D Selectivity Profile

In a screening campaign of 582 plant extracts, 24,25-dihydrowithanolide D—a direct reduced derivative of Withanolide D—was identified as the most promising chemotherapeutic candidate due to its remarkable selectivity. The cytotoxic effect of 24,25-dihydrowithanolide D toward control (normal) cells was observed at a concentration approximately 100 times higher than the concentrations active against cancer cell lines [1]. In a focused SAR study against adult T-cell leukemia/lymphoma (ATL) cell lines, 24,25-dihydrowithanolide D was further identified as the most potent inhibitor among the tested withanolides and demonstrated selective toxicity by inducing apoptotic cell death [2].

Derivative Selectivity
Class-level
~100-fold selectivity margin for cancer cells over normal cells (24,25-dihydrowithanolide D).
Class-level selectivity context; supports scaffold optimization for selectivity research.
Derived from 582 extract screening; most selective withanolide candidate.
therapeutic index selectivity ATL SAR

Withanolide D Research Applications


Leukemia Apoptosis via nSMase-Ceramide Pathway

Withanolide D is uniquely validated for leukemia research requiring selective cytotoxicity toward malignant hematopoietic cells with sparing of normal lymphocytes. The compound demonstrates an IC50 of 2.5 µM against U937 and K562 leukemia cells while exhibiting no toxicity to normal lymphocytes [1]. Its mechanism—synergistic activation of JNK and p38 MAPK downstream of nSMase-mediated ceramide generation (3-fold increase)—is distinct from other withanolides and supports studies focused on sphingolipid metabolism-targeted therapies or MAPK pathway crosstalk in hematologic malignancies [1].

Radiosensitizer Combination Studies

Withanolide D is appropriate for combination radiotherapy studies in which enhancement of radiation-induced DNA damage is desired. Pretreatment with 0.7 µM Withanolide D reduces the surviving fraction of irradiated cancer cells in clonogenic assays and prolongs the persistence of DNA double-strand breaks for up to 24 hours post-2Gy irradiation [2]. The compound selectively impairs the non-homologous end joining (NHEJ) repair pathway by inhibiting DNA-PK, ATM, and XRCC4 expression without affecting RAD51-mediated homologous recombination [2]. This application is specific to Withanolide D and has not been reported for Withaferin A or Withanolide A in comparable assay systems.

Broad-Spectrum Solid Tumor Cytotoxicity Screening

Withanolide D is a suitable reference compound for cytotoxicity screening across multiple solid tumor types, with validated LC50 values of 1.0–1.69 µM against HT-29 (colon), MCF-7 (breast), MKN-45 (gastric), HEp-2 (laryngeal), HeLa (cervical), and U-937 (leukemia) cell lines [3]. The compound exhibits slightly lower activity against normal Fib04 fibroblasts, providing a baseline for comparative selectivity assessment against other withanolide derivatives. In contrast, the derivative 12β-acetoxy-4-deoxy-5,6-deoxy-Δ5–withanolide D is completely inactive, making Withanolide D the appropriate active reference for SAR studies [3].

Derivative Development for High Selectivity

The Withanolide D scaffold serves as a validated starting point for medicinal chemistry efforts aimed at maximizing the therapeutic window. Evidence from 24,25-dihydrowithanolide D demonstrates that reduction of the Δ24,25 double bond yields a compound with ~100-fold selectivity for cancer cells over normal control cells, identifying it as the most promising chemotherapeutic candidate among 582 screened extracts [4][5]. This class-level inference positions Withanolide D as the preferred scaffold over Withaferin A for selectivity-focused lead optimization programs, given the latter's established potent but less selective cytotoxicity profile [6].

Application
Selection Property
Validation Focus
Leukemia apoptosis pathway studies
nSMase-ceramide pathway engagement
JNK/p38 MAPK signaling crosstalk endpoints
Radiosensitization combination research
NHEJ repair inhibition selectivity
DNA double-strand break persistence endpoints
Solid tumor cytotoxicity screening
Cell-model endpoint review
Tumor vs. normal fibroblast selectivity assessment
Selectivity-focused lead optimization
Withanolide scaffold derivatization
Selectivity margin validation in normal cell models

Technical Documentation Hub

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54 linked technical documents
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